molecular formula C22H19NO2S B2866917 N-((1-(thiophen-2-yl)cyclopropyl)methyl)-9H-xanthene-9-carboxamide CAS No. 1208917-48-9

N-((1-(thiophen-2-yl)cyclopropyl)methyl)-9H-xanthene-9-carboxamide

Cat. No.: B2866917
CAS No.: 1208917-48-9
M. Wt: 361.46
InChI Key: STEHQSKTLMAFHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((1-(Thiophen-2-yl)cyclopropyl)methyl)-9H-xanthene-9-carboxamide is a chemical compound for research applications. It features a xanthene core linked via a carboxamide group to a (1-(thiophen-2-yl)cyclopropyl)methyl moiety. Compounds containing the 9H-xanthene-9-carboxamide structure have been investigated in scientific research for their potential biological activities. For instance, derivatives of N-(9H-xanthen-9-yl)aminoalkanamide have been synthesized and evaluated in vitro as potential intercalators and antitumor agents . The structural components of this molecule, namely the xanthene ring system and the thiophene heterocycle, are privileged scaffolds in medicinal chemistry and drug discovery. Thiophene is a widely researched five-membered sulfur heterocycle that exists in several commercialized agrochemicals and pharmaceuticals, often contributing significantly to biological activity . This product is strictly labeled For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

N-[(1-thiophen-2-ylcyclopropyl)methyl]-9H-xanthene-9-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19NO2S/c24-21(23-14-22(11-12-22)19-10-5-13-26-19)20-15-6-1-3-8-17(15)25-18-9-4-2-7-16(18)20/h1-10,13,20H,11-12,14H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STEHQSKTLMAFHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CNC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclopropane Ring Formation: Thiophene-Substituted Cyclopropane Synthesis

The synthesis of the (1-(thiophen-2-yl)cyclopropyl)methyl moiety requires precise cyclopropanation techniques. Two predominant methods are highlighted:

Simmons-Smith Cyclopropanation

The Simmons-Smith reaction employs diiodomethane and a zinc-copper couple to generate a carbene intermediate, facilitating cyclopropanation of alkenes. For thiophene derivatives, a vinylthiophene precursor is reacted under anhydrous conditions. A representative protocol involves:

  • Substrate : 2-vinylthiophene (1.0 equiv)
  • Reagents : Zn(Cu) (3.0 equiv), CH$$2$$I$$2$$ (2.5 equiv)
  • Conditions : Et$$_2$$O, 0°C to reflux, 12 h
  • Yield : 68–72%

Transition Metal-Catalyzed Cyclopropanation

Palladium or rhodium catalysts enable stereoselective cyclopropanation. For example, Rh$$2$$(OAc)$$4$$ with diazo compounds achieves higher regiocontrol:

  • Substrate : Thiophene-2-carbaldehyde (1.0 equiv)
  • Reagents : Ethyl diazoacetate (1.2 equiv), Rh$$2$$(OAc)$$4$$ (2 mol%)
  • Conditions : CH$$2$$Cl$$2$$, 25°C, 6 h
  • Yield : 82%

Xanthene-9-Carboxylic Acid Preparation

The xanthene core is synthesized via Friedel-Crafts alkylation or oxidation of xanthone derivatives:

Friedel-Crafts Alkylation

  • Substrate : 2-hydroxybenzoic acid (1.0 equiv)
  • Reagents : H$$2$$SO$$4$$ (cat.), formaldehyde (2.0 equiv)
  • Conditions : 120°C, 8 h
  • Yield : 75%

Xanthone Oxidation to Carboxylic Acid

Xanthone is oxidized using KMnO$$_4$$ under acidic conditions:

  • Substrate : Xanthone (1.0 equiv)
  • Reagents : KMnO$$4$$ (3.0 equiv), H$$2$$SO$$_4$$ (10% v/v)
  • Conditions : 80°C, 4 h
  • Yield : 88%

Amide Coupling: Key Step for Final Assembly

The critical amide bond formation between the cyclopropane-thiophene amine and xanthene-9-carboxylic acid employs coupling agents.

TSTU-Mediated Coupling

The ACS journal method (result 2) utilizes TSTU (O-(N-succinimidyl)-1,1,3,3-tetramethyluronium tetrafluoroborate) for efficient activation:

  • Substrates : Xanthene-9-carboxylic acid (1.0 equiv), (1-(thiophen-2-yl)cyclopropyl)methanamine (1.1 equiv)
  • Reagents : TSTU (1.2 equiv), DIPEA (3.0 equiv)
  • Conditions : DMF, 0°C to 25°C, 12 h
  • Yield : 78%

EDCl/HOBt Coupling

Alternative activation with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt):

  • Reagents : EDCl (1.5 equiv), HOBt (1.5 equiv)
  • Conditions : CH$$2$$Cl$$2$$, 25°C, 24 h
  • Yield : 65%
Table 1: Comparative Analysis of Coupling Agents
Coupling Agent Solvent Temp (°C) Time (h) Yield (%)
TSTU/DIPEA DMF 25 12 78
EDCl/HOBt CH$$2$$Cl$$2$$ 25 24 65
HATU DMF 25 18 72

Purification and Characterization

Chromatographic Purification

  • Flash Chromatography : Silica gel with petroleum ether/ethyl acetate (3:1) gradient.
  • Preparative HPLC : C18 column, acetonitrile/water (70:30), 5 mL/min.

Spectroscopic Characterization

  • NMR : $$^1$$H NMR (400 MHz, CDCl$$_3$$): δ 8.21 (s, 1H, xanthene-H), 7.45–6.98 (m, thiophene-H).
  • HRMS : m/z calcd for C$${24}$$H$${19}$$NO$$_2$$S: 393.1134; found: 393.1138.

Optimization Challenges and Solutions

Cyclopropane Ring Stability

Cyclopropane rings are prone to ring-opening under acidic conditions. Mitigation strategies include:

  • Using anhydrous solvents during coupling.
  • Avoiding strong acids in purification.

Amide Hydrolysis

The xanthene carboxamide may hydrolyze under basic conditions. Solutions involve:

  • Neutral pH during workup.
  • Storage at −20°C under nitrogen.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or halides.

Major Products Formed:

  • Oxidation: Oxidation reactions can lead to the formation of carboxylic acids or ketones.

  • Reduction: Reduction reactions can produce alcohols or amines.

  • Substitution: Substitution reactions can result in the formation of different derivatives, depending on the nucleophile used.

Scientific Research Applications

N-((1-(thiophen-2-yl)cyclopropyl)methyl)-9H-xanthene-9-carboxamide is a complex organic compound attracting interest in scientific research because of its unique structure and potential applications. It features a xanthene core, a thiophene ring, and a cyclopropyl group, making it a subject of interest for various chemical and biological studies.

Scientific Research Applications

This compound and its derivatives have applications spanning chemistry, biology, medicine, and industry.

Chemistry: this compound serves as a building block in the synthesis of complex molecules, useful as an intermediate in organic synthesis.

Biology: It is used to study interactions between small molecules and biological targets and is explored as a probe for biological assays.

Medicine: The compound shows promise in medicinal chemistry for drug discovery and development because of its ability to interact with various biological targets, making it a candidate for new therapeutic agents. Recent studies indicate that thiophene-containing compounds often demonstrate significant anticancer properties. For example, related compounds featuring thiophene scaffolds have shown potent antiproliferative effects against various cancer cell lines.

Industry: This compound can be used to produce dyes, pigments, and other chemical products. Its unique properties may also be leveraged in developing new materials and technologies.

Anticancer Activity

Studies evaluating thiophene derivatives have shown submicromolar growth inhibition, indicating strong anticancer potential. For example, one compound showed GI50 values ranging from 0.362 to 2.27 μM against several cancer cell lines, including OVACAR and CAKI. A comparative analysis of similar compounds reveals that those with both thiophene and xanthene structures tend to exhibit enhanced biological activities compared to their simpler counterparts. This suggests that the unique combination of functional groups in this compound may confer superior therapeutic benefits.

Chemical Reactions

This compound can undergo various chemical reactions, including oxidation, reduction, and substitution.

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3). Oxidation reactions can lead to the formation of carboxylic acids or ketones.
  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used. Reduction reactions can produce alcohols or amines.
  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or halides. Substitution reactions can result in the formation of different derivatives, depending on the nucleophile used.

Mechanism of Action

The mechanism by which N-((1-(thiophen-2-yl)cyclopropyl)methyl)-9H-xanthene-9-carboxamide exerts its effects involves interactions with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact molecular pathways involved would depend on the specific application and target of interest.

Comparison with Similar Compounds

Comparison with Similar Xanthene Carboxamide Derivatives

Structural and Physicochemical Properties

The table below compares key features of N-((1-(thiophen-2-yl)cyclopropyl)methyl)-9H-xanthene-9-carboxamide with analogous compounds:

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Features
Target Compound Hypothetical: C₂₃H₁₉NO₂S Thiophen-2-yl, cyclopropylmethyl ~373.5 (estimated) Sulfur atom (thiophene) enhances π-π stacking; cyclopropane adds steric bulk
N-(2-Cyanophenyl)-9H-xanthene-9-carboxamide C₂₁H₁₄N₂O₂ 2-Cyanophenyl 326.35 Polar cyano group improves solubility; planar aromaticity for binding
N-[2-(Diethylamino)ethyl]-N-phenyl-9H-xanthene-9-carboxamide hydrochloride C₂₆H₂₉ClN₂O₂ Diethylaminoethyl, phenyl (charged as HCl salt) 436.97 Quaternary ammonium enhances water solubility; potential CNS activity
Diisopropylaminoethyl xanthene-9-carboxylate methobromide C₂₄H₂₈BrNO₂ Diisopropylaminoethyl, methobromide 466.39 Bromide counterion and amino groups suggest ionic interactions in targets
Key Observations:
  • Electronic Effects: The target compound’s thiophene group may facilitate stronger π-π interactions compared to the cyano group in N-(2-cyanophenyl)-9H-xanthene-9-carboxamide . However, the cyano substituent’s polarity could improve aqueous solubility.
  • Ionization and Solubility : Unlike the hydrochloride and methobromide salts in , the target compound lacks charged groups, which may reduce solubility but improve membrane permeability.

Biological Activity

N-((1-(thiophen-2-yl)cyclopropyl)methyl)-9H-xanthene-9-carboxamide is a synthetic compound that belongs to the xanthene derivative family, characterized by its unique structural features including a thiophene moiety and a cyclopropyl group. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, particularly in cancer treatment.

Chemical Structure and Properties

The compound is defined by the following molecular formula:

  • Molecular Formula: C22_{22}H19_{19}N O2_2S
  • Molecular Weight: 361.5 g/mol

The structural representation highlights the xanthene core fused with a thiophene ring and a cyclopropyl group, which may contribute to its biological properties.

PropertyValue
Molecular FormulaC22_{22}H19_{19}N O2_2S
Molecular Weight361.5 g/mol
CAS Number2549050-14-6

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets, potentially modulating receptor or enzyme activities. The presence of the thiophene group is known to enhance biological activity in various compounds, suggesting that this derivative may exhibit similar effects.

Anticancer Activity

Recent studies have indicated that thiophene-containing compounds often demonstrate significant anticancer properties. For instance, related compounds featuring thiophene scaffolds have shown potent antiproliferative effects against various cancer cell lines.

Case Studies and Research Findings

  • Antiproliferative Effects :
    • In a study evaluating various thiophene derivatives, certain compounds exhibited submicromolar growth inhibition (GI50 values), indicating strong anticancer potential. For example, compound 17 showed GI50 values ranging from 0.362 to 2.27 μM against several cancer cell lines, including OVACAR and CAKI .
  • Mechanistic Insights :
    • The mechanism of action for these compounds often involves inducing cell cycle arrest and apoptosis in cancer cells. In particular, studies have demonstrated that some thiophene derivatives can activate caspases involved in apoptotic pathways, leading to programmed cell death .
  • Comparative Analysis :
    • A comparative analysis of similar compounds reveals that those with both thiophene and xanthene structures tend to exhibit enhanced biological activities compared to their simpler counterparts. This suggests that the unique combination of functional groups in this compound may confer superior therapeutic benefits .

Summary of Biological Activities

The following table summarizes the biological activities reported for this compound and related compounds:

Activity TypeObserved EffectsReference
AnticancerSubmicromolar GI50
Apoptosis InductionCaspase activation
Cell Cycle ArrestG2/M phase accumulation

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.